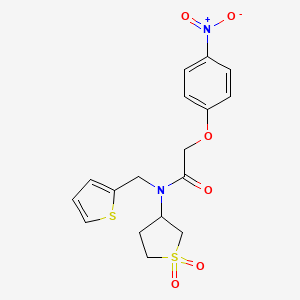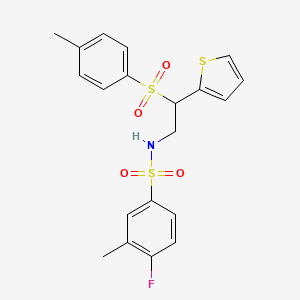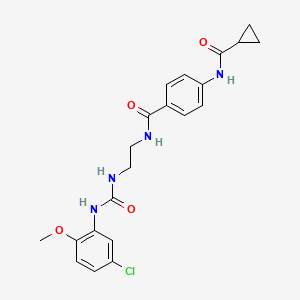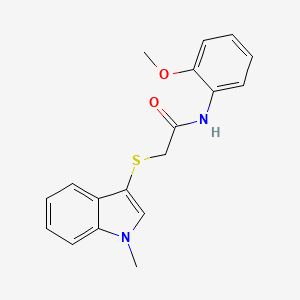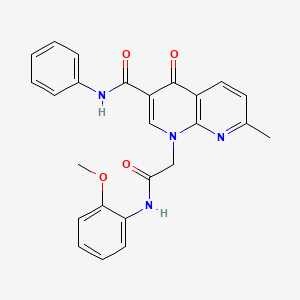
1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis can often be optimized by adjusting various factors such as the choice of solvent, temperature, and catalyst .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can be done by reacting the compound with various reagents and studying the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity can be determined through various experimental techniques .科学的研究の応用
Novel Annulated Products and Heterocyclic Systems
Research by Deady and Devine (2006) revealed the creation of novel heterocyclic systems through the reaction of a similar compound, 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide. These reactions led to the synthesis of new compounds with pyrrole-type reactivity, contributing significantly to the field of heterocyclic chemistry (Deady & Devine, 2006).
Antibacterial Activity
Egawa et al. (1984) synthesized a series of compounds similar to the one , showing significant antibacterial activity. These compounds, including pyridonecarboxylic acids, displayed enhanced in vitro and in vivo antibacterial properties, suggesting potential applications in developing new antibacterial agents (Egawa et al., 1984).
Synthesis of Chiral Carboxamides with Antimicrobial Properties
A study by Khalifa et al. (2016) focused on synthesizing chiral linear carboxamides with incorporated peptide linkage, showing antimicrobial properties. These compounds, derived from naphthyridine structures, represent a significant advancement in developing new antimicrobial agents (Khalifa et al., 2016).
Anti-Inflammatory and Anticancer Potential
Madaan et al. (2013) discovered that certain naphthyridine derivatives, including compounds similar to the one of interest, demonstrated potent anti-inflammatory activity and potential anticancer properties. This research opens up possibilities for developing these compounds as dual-purpose therapeutic agents (Madaan et al., 2013).
Gastric Antisecretory Properties
Research by Santilli et al. (1987) explored the gastric antisecretory properties of naphthyridine derivatives. This research is crucial for developing new treatments for gastric disorders, as some compounds showed more potency than existing drugs like cimetidine (Santilli et al., 1987).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-(2-methoxyanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-16-12-13-18-23(31)19(25(32)27-17-8-4-3-5-9-17)14-29(24(18)26-16)15-22(30)28-20-10-6-7-11-21(20)33-2/h3-14H,15H2,1-2H3,(H,27,32)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMKTRHPFDCZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3OC)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)
![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)

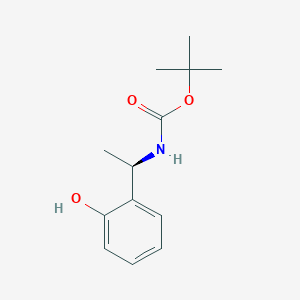

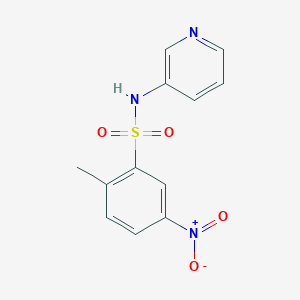
![(3,5-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626162.png)
